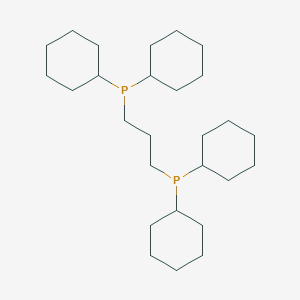

1,3-Bis(dicyclohexylphosphino)propane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3-Bis(dicyclohexylphosphino)propane and related compounds involves the treatment of chlorophosphines with lithium or magnesium reagents to form the corresponding phosphino propane derivatives. A method reported for synthesizing similar phosphine ligands involves the reaction of 2-pyridyllithium with Cl(2)P(CH(2))(3)PCl(2), demonstrating the versatility of synthetic approaches for these ligands (Humphreys et al., 2007).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly used to elucidate the molecular structure of this compound complexes. Studies have shown these complexes can adopt various geometries depending on the metal center and the steric and electronic demands of the ligand and metal (Burt et al., 1979).

Applications De Recherche Scientifique

Synthèse d'agrégats d'or

Le 1,3-Bis(dicyclohexylphosphino)propane est utilisé comme ligand dans la synthèse d'agrégats d'or . Les agrégats d'or ont des applications potentielles en catalyse, en électronique et en photonique.

Réaction de couplage décarboxylative catalysée au palladium

Ce composé est également utilisé dans les réactions de couplage décarboxylative catalysées au palladium . Ces réactions sont importantes dans la synthèse de molécules organiques complexes.

Réaction de couplage croisé de Buchwald-Hartwig

Le this compound est adapté aux réactions de couplage croisé de Buchwald-Hartwig . Cette réaction est utilisée pour former des liaisons carbone-azote, qui sont cruciales dans la synthèse de nombreux produits pharmaceutiques et composés biologiquement actifs.

Réaction de Heck

Il est également utilisé dans la réaction de Heck . Cette réaction est un processus de formation de liaison carbone-carbone catalysé au palladium, qui est largement utilisé en synthèse organique.

Couplage de Hiyama

Le this compound est adapté au couplage de Hiyama . Cette réaction est utilisée pour former des liaisons carbone-carbone, ce qui est une étape clé dans la synthèse de nombreux composés organiques.

Couplage de Negishi

Ce composé est également utilisé dans le couplage de Negishi . Cette réaction est utilisée pour former des liaisons carbone-carbone entre une variété de groupes fonctionnels, ce qui est crucial dans la synthèse de molécules organiques complexes.

Couplage de Sonogashira

Le this compound est adapté au couplage de Sonogashira . Cette réaction est utilisée pour former des liaisons carbone-carbone entre un halogénure d'aryle ou de vinyle et une alkyne, ce qui est une étape clé dans la synthèse de nombreux composés organiques.

Couplage de Stille

Ce composé est également utilisé dans le couplage de Stille . Cette réaction est utilisée pour former des liaisons carbone-carbone entre un composé organoétain et un halogénure organique, ce qui est crucial dans la synthèse de molécules organiques complexes.

Couplage de Suzuki-Miyaura

Mécanisme D'action

Target of Action

The primary target of 1,3-Bis(dicyclohexylphosphino)propane is to serve as a ligand in organometallic chemistry . It is used in transition metal-catalyzed cross-coupling reactions .

Mode of Action

This compound interacts with its targets by providing steric hindrance to prevent unwanted side reactions . This leads to higher yields and selectivity in the reactions it is involved in .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are crucial in organometallic chemistry and the synthesis of various compounds.

Pharmacokinetics

It’s important to note that the compound is a viscous liquid with a density of 105 g/mL at 25 °C . It has a boiling point of over 350 °C . These properties may influence its distribution and elimination in a system.

Result of Action

The result of the action of this compound is the successful completion of the aforementioned reactions with high yield and selectivity . It is used in the synthesis of gold clusters and in palladium-catalyzed decarboxylative coupling reactions .

Action Environment

The action of this compound is influenced by environmental factors. It should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . The compound should be stored in an inert atmosphere at room temperature .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

1,3-Bis(dicyclohexylphosphino)propane is a phosphine-based ligand widely employed in organometallic chemistry. It exhibits excellent stability, resisting the effects of air and moisture. This ligand finds extensive utility in synthesizing transition metal complexes, and its applications span diverse scientific fields .

Propriétés

IUPAC Name |

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h24-27H,1-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJBEKXKEUQLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331390 | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103099-52-1 | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

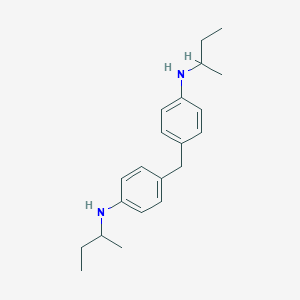

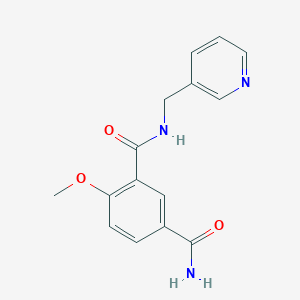

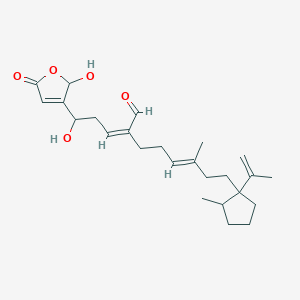

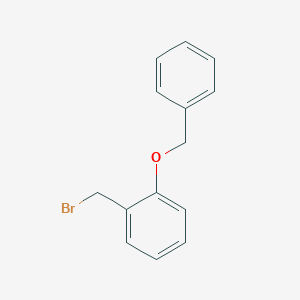

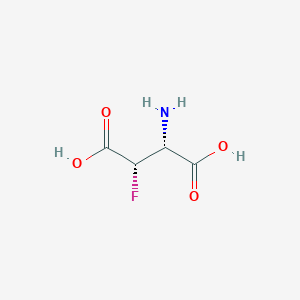

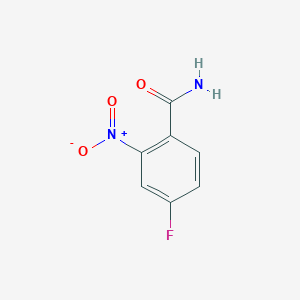

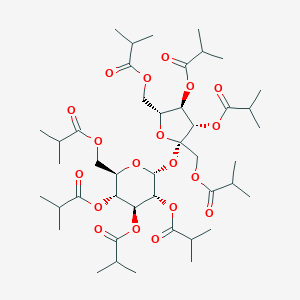

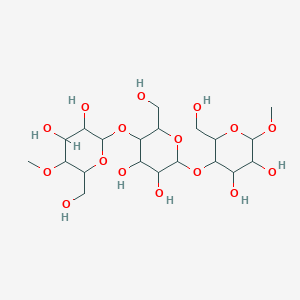

Feasible Synthetic Routes

Q & A

Q1: How does the structure of dcpp influence the size and stability of gold clusters synthesized in solution?

A1: Research indicates that both the length of the alkyl chain and the substituents on the phosphine centers of diphosphine ligands significantly influence the characteristics of gold clusters formed during synthesis. [] When comparing dcpp with 1,3-bis(diphenylphosphino)propane (dppp), which has phenyl groups instead of cyclohexyl rings on the phosphine centers, researchers observed notable differences. The presence of cyclohexyl groups in dcpp led to the formation of specific multiply charged cationic gold clusters like Au9 L4 3+, Au13 L5 3+, Au6 L3 2+, Au8 L3 2+, and Au10 L4 2+ (L=dcpp). This suggests that the steric bulk and electronic properties of the cyclohexyl groups in dcpp play a crucial role in dictating the size and stability of the resulting gold clusters. [] You can find more information about this study here:

Q2: Can dcpp be used as a ligand in nickel-catalyzed reactions? What type of reactions and what are the advantages?

A2: Yes, dcpp is an effective ligand for nickel-catalyzed Negishi cross-coupling reactions. [] The precatalyst [(dcpp)Ni(η2-toluene)] demonstrates high efficiency in coupling chloroarenes with organozinc reagents, even with low catalyst loadings (0.2 mol% - 0.1 mol%) and under mild conditions (THF, 60 °C). [] The use of dcpp as a ligand in this context is advantageous due to its ability to support the nickel center in various oxidation states, facilitating the catalytic cycle. This research also delves into the mechanistic aspects of this reaction, providing valuable insight into the role of dcpp:

Q3: How does dcpp contribute to the reactivity of platinum complexes with fluoroboranes?

A3: Platinum complexes containing dcpp, like [Pt(BPf3)(CH2CH2)(dcpp)] (Pf = perfluorophenyl), have been studied in the context of frustrated Lewis pair (FLP) chemistry. [] The steric bulk of dcpp, particularly the cyclohexyl groups, plays a crucial role in preventing the typical Lewis acid-base adduct formation between the platinum center and the fluoroborane. This frustrated interaction enables the system to activate small molecules like ethene. [] This study highlights the unique reactivity that arises from the combination of dcpp and fluoroboranes in platinum complexes:

Q4: Can you provide the molecular formula and weight of 1,3-Bis(dicyclohexylphosphino)propane?

A4: The molecular formula of this compound is C27H50P2, and its molecular weight is 436.68 g/mol.

Q5: Are there any computational studies investigating the properties and reactivity of dcpp-containing complexes?

A5: Yes, density functional theory (DFT) calculations have been employed to study the interaction between platinum-based Lewis bases and boron-based Lewis acids, including systems involving dcpp. [] These calculations provide insights into the electronic structure and bonding interactions within these complexes, offering a deeper understanding of their reactivity. You can explore more about this research here:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.